molecular formula C22H24ClN3O5S B2492485 N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]-4-METHYLBENZAMIDE CAS No. 1025033-31-1

N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]-4-METHYLBENZAMIDE

Cat. No.: B2492485
CAS No.: 1025033-31-1
M. Wt: 477.96
InChI Key: LUCCYKXBENWPBF-UHFFFAOYSA-N
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Description

N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]-4-METHYLBENZAMIDE is a complex organic compound with potential applications in medicinal chemistry. This compound features a piperazine ring, a chlorobenzenesulfonyl group, and a methylbenzamide moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]-4-METHYLBENZAMIDE typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the acetylation of piperazine to form 4-acetylpiperazine.

    Coupling Reaction: The final step involves coupling the sulfonylated piperazine derivative with 4-methylbenzamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]-4-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperazine or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]-4-METHYLBENZAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-ACETYLPIPERAZIN-1-YL)PHENYL)-2-(P-TOLYLOXY)ACETAMIDE
  • 4-(1-Acetylpiperazin-4-yl)phenol
  • 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin

Uniqueness

N-[2-(4-ACETYLPIPERAZIN-1-YL)-1-(4-CHLOROBENZENESULFONYL)-2-OXOETHYL]-4-METHYLBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O5S/c1-15-3-5-17(6-4-15)20(28)24-21(32(30,31)19-9-7-18(23)8-10-19)22(29)26-13-11-25(12-14-26)16(2)27/h3-10,21H,11-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCCYKXBENWPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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